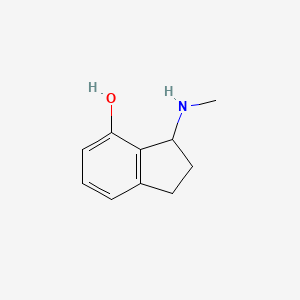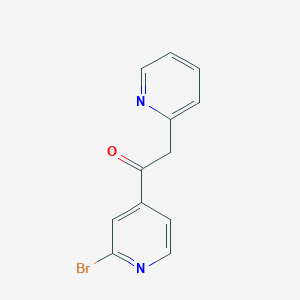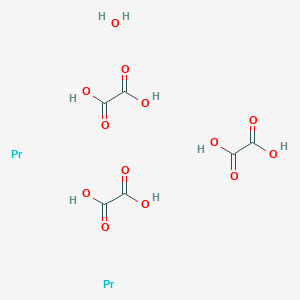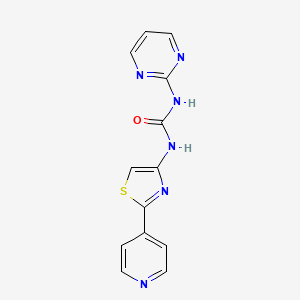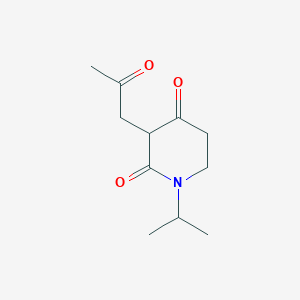
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione can be achieved through various chemical reactions. One common method involves the use of a three-component reaction, where readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts are used . The reaction is typically catalyzed by copper and carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted piperidine derivatives. These products can have diverse applications in different fields.
Aplicaciones Científicas De Investigación
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(2-oxopropyl)-1-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-5-4-10(14)9(11(12)15)6-8(3)13/h7,9H,4-6H2,1-3H3 |
Clave InChI |
FZIUSYRBJXSHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(=O)C(C1=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


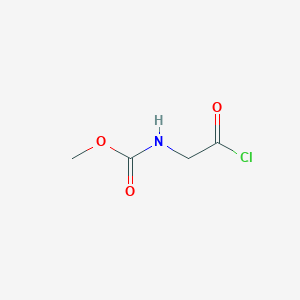
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

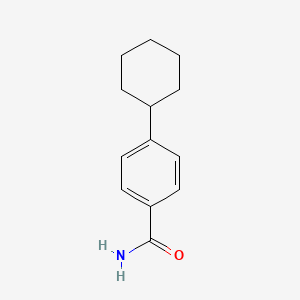
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
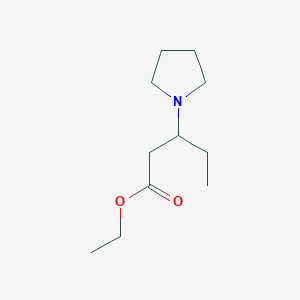
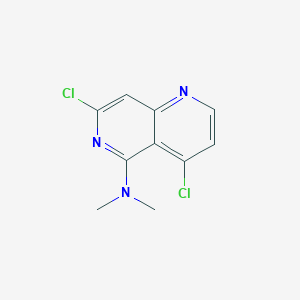
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
